molecular formula C13H17N3O3 B7588783 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid

3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid

カタログ番号 B7588783
分子量: 263.29 g/mol
InChIキー: HXPCYLHVSJHOPU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid, also known as CPP-115, is a synthetic compound that has been widely studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a key role in regulating neuronal activity and has been implicated in several neurological disorders, including epilepsy, anxiety, and depression.

科学的研究の応用

3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression. In animal models of epilepsy, 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity. 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be a promising treatment for these disorders in humans.

作用機序

3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid increases GABA levels in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal activity. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has been shown to increase GABA levels in the brain, leading to a reduction in neuronal activity. This reduction in activity has been associated with a decrease in seizure activity in animal models of epilepsy. 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be a promising treatment for these disorders in humans.

実験室実験の利点と制限

3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has several advantages for use in scientific research. It is a potent and selective inhibitor of GABA transaminase, making it a valuable tool for studying the role of GABA in neurological disorders. 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid is also highly soluble in water, allowing for easy administration in animal models. However, 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has some limitations for use in lab experiments. It has a short half-life in vivo, requiring frequent dosing in animal models. Additionally, 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid is not selective for GABA transaminase and may inhibit other enzymes at high concentrations.

将来の方向性

There are several future directions for research on 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid. One area of interest is the potential use of 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid in the treatment of drug addiction. GABA has been implicated in the reward pathway of the brain, and 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid may be able to modulate this pathway to reduce drug-seeking behavior. Another area of interest is the use of 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to determine the safety and efficacy of 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid in humans, particularly in the treatment of neurological disorders.

合成法

3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid is synthesized through a multi-step process involving the reaction of pyrazine-2-carboxylic acid with piperidine and subsequent derivatization with propanoic acid. The final product is obtained through purification and crystallization steps. The synthesis of 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has been optimized to yield high purity and high yields, making it a valuable tool for scientific research.

特性

IUPAC Name

3-[1-(pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-12(18)4-3-10-2-1-7-16(9-10)13(19)11-8-14-5-6-15-11/h5-6,8,10H,1-4,7,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPCYLHVSJHOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CN=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。